2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane
Description
Structural Characterization and Chemical Properties
Molecular Identity and Classification
2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane represents a member of the spirocyclic compound family, specifically classified as a spiro heterocycle due to the presence of heteroatoms within its ring systems. The compound is officially recognized in chemical databases with the Chemical Abstracts Service registry number 1389264-34-9 and is catalogued in PubChem under the compound identification number 72208121. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is systematically named as 3-oxa-1,8-diazaspiro[5.5]undecan-2-one, reflecting its structural composition and the specific positioning of functional groups within the molecular framework.
The classification of this compound places it within the broader category of spiro compounds, which are characterized by having two rings sharing a single quaternary carbon atom, known as the spiro atom. Spiro compounds are considered spiro heterocyclic when the spiro atom or any atom in either ring contains non-carbon elements, such as nitrogen, oxygen, or sulfur. In the case of this compound, the heterocyclic nature is established through the presence of two nitrogen atoms and one oxygen atom integrated into the ring structure, along with a carbonyl functional group that contributes to the compound's distinctive chemical properties. The inherent rigidity of spirocyclic compounds contributes to a decrease in conformational entropy penalty when interacting with molecular targets, making such structures particularly valuable in pharmaceutical and materials science applications.
Chemical Structure and Configuration
The molecular architecture of this compound features a distinctive bicyclic spiro system consisting of two interconnected rings sharing a quaternary carbon center. The compound exhibits a complex structural arrangement where one ring contains six atoms including an oxygen atom and a nitrogen atom, while the second ring is a six-membered system containing a nitrogen atom. The spiro carbon serves as the central junction point, creating a three-dimensional molecular geometry that distinguishes this compound from planar aromatic systems.
The structural configuration can be represented through its Simplified Molecular Input Line Entry System notation as C1CC2(CCOC(=O)N2)CNC1, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C8H14N2O2/c11-7-10-8(3-5-12-7)2-1-4-9-6-8/h9H,1-6H2,(H,10,11) offers additional structural detail, indicating the specific atomic arrangements and bonding patterns within the molecule. This configuration creates a rigid framework that significantly restricts molecular flexibility and establishes defined spatial relationships between functional groups.
The presence of the carbonyl group (C=O) within the structure introduces an important electrophilic center, while the nitrogen atoms provide potential sites for hydrogen bonding and coordination chemistry. The oxygen atom within the ring system contributes to the overall polarity of the molecule and influences its interaction with solvents and biological systems. The spiro arrangement creates a perpendicular relationship between the two ring systems, resulting in a three-dimensional structure that can exhibit unique stereochemical properties and molecular recognition capabilities.
Physicochemical Properties
Molecular Formula (C8H14N2O2) and Weight (170.21 g/mol)
The molecular composition of this compound is defined by the molecular formula C8H14N2O2, indicating the presence of eight carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This atomic composition results in a molecular weight of 170.21 grams per mole, positioning the compound within the lower molecular weight range for organic pharmaceutical intermediates and research chemicals. The molecular weight calculation provides essential information for stoichiometric calculations, analytical method development, and formulation considerations in research applications.
The elemental composition reveals a relatively high hydrogen content relative to carbon, suggesting a saturated or partially saturated ring system with limited aromatic character. The presence of two nitrogen atoms and two oxygen atoms contributes significantly to the molecular polarity and influences the compound's physicochemical behavior. The nitrogen to carbon ratio of 1:4 indicates substantial heteroatom content, which typically correlates with enhanced solubility in polar solvents and increased potential for hydrogen bonding interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H14N2O2 |
| Molecular Weight | 170.21 g/mol |
| Carbon Atoms | 8 |
| Hydrogen Atoms | 14 |
| Nitrogen Atoms | 2 |
| Oxygen Atoms | 2 |
| Heteroatom Content | 23.5% |
Solubility and Stability Characteristics
The solubility profile of this compound is influenced by its heterocyclic nature and the presence of polar functional groups within the molecular structure. The compound contains multiple sites capable of hydrogen bonding, including the carbonyl oxygen, the ether oxygen, and the nitrogen atoms, which typically enhance solubility in polar protic solvents such as water, methanol, and ethanol. The rigid spiro framework, however, may limit conformational flexibility and affect the overall dissolution behavior compared to more flexible heterocyclic compounds.
Storage recommendations for the compound indicate the importance of maintaining appropriate environmental conditions to preserve chemical integrity. According to supplier specifications, the compound should be stored in a tightly closed container under cool and dry conditions to prevent degradation and maintain purity. The stability profile suggests that the compound is relatively stable under normal laboratory conditions, though specific stability studies under various temperature, humidity, and light exposure conditions would provide more comprehensive stability data.
The heterocyclic structure with its spiro configuration typically confers enhanced stability compared to linear analogs due to the conformational restrictions imposed by the bicyclic framework. The presence of the carbonyl group and ether linkage within the ring system may influence hydrolytic stability, particularly under acidic or basic conditions. The nitrogen atoms in the structure may be susceptible to oxidation under certain conditions, requiring careful consideration of storage atmosphere and handling procedures.
Spectroscopic Data and Structural Confirmation
Structural confirmation of this compound relies on various spectroscopic techniques that provide detailed information about the molecular architecture and functional group characteristics. Nuclear magnetic resonance spectroscopy represents a primary analytical tool for structure elucidation, offering insights into the carbon and hydrogen environments within the spiro framework. The rigid nature of the spiro system typically results in well-resolved spectra with characteristic chemical shifts corresponding to the different ring systems and functional groups.
Infrared spectroscopy provides valuable information about the functional groups present in the molecule, particularly the carbonyl stretch associated with the oxazolidinone-like structure within the compound. The presence of nitrogen-hydrogen bonds and carbon-oxygen bonds can be identified through characteristic absorption bands in the infrared spectrum. Mass spectrometry offers molecular weight confirmation and fragmentation patterns that support structural assignments, with the molecular ion peak appearing at mass-to-charge ratio 170 corresponding to the calculated molecular weight.
The International Chemical Identifier Key ZFHMIJFABNRRBE-UHFFFAOYSA-N provides a unique identifier for the compound that facilitates database searches and structural verification. This standardized representation ensures accurate identification across different chemical databases and research publications. Advanced spectroscopic techniques such as two-dimensional nuclear magnetic resonance spectroscopy can provide detailed connectivity information and confirm the spiro arrangement through correlation experiments.
Crystallographic Analysis
The spiro carbon center represents a unique structural feature that would be clearly defined in crystallographic analysis, confirming the perpendicular arrangement of the two ring systems. Bond length measurements would provide insights into the electronic distribution within the molecule, particularly around the heteroatoms and the carbonyl functional group. The conformation of the heterocyclic rings and the relative positioning of substituents would be precisely determined through crystallographic methods.
Properties
IUPAC Name |
3-oxa-1,8-diazaspiro[5.5]undecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-10-8(3-5-12-7)2-1-4-9-6-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHMIJFABNRRBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC(=O)N2)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane and related diazaspiro compounds typically follows a multi-step approach:
- Step 1: Construction of the spirocyclic core, often via condensation of N-substituted piperidones with cyanoacetate derivatives in basic or ammoniacal media.
- Step 2: Cyclization and/or hydrolysis under acidic conditions to form the spirocyclic diketone or dioxo intermediates.
- Step 3: Selective reduction and deprotection to afford the target compound.
Detailed Stepwise Synthesis
Synthesis via N-Benzylpiperidone and Ethyl Cyanoacetate
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | N-benzylpiperidone, ethyl cyanoacetate, 12% ammonia-ethanol, 0°C, 8 days | Formation of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane | 65% |
| 2 | Phosphate buffer (50%), 110°C, 30 h | Cyclization and hydrolysis to 9-benzyl-3,9-diaza-2,4-dioxospiro[5.5]undecane | 64% |
| 3 | Ethanol, NaBH₄, RT, 12 h | Reduction to 9-benzyl-3,9-diaza-2-oxospiro[5.5]undecane | 74% |
| 4 | Pd/C, H₂ (50 psi), 50°C, 16 h | Hydrogenolysis to remove benzyl group | Not specified |
| 5 | Dioxane, NaOH, Cbz-Cl, ice bath | Carbobenzoxy protection (optional) | 87% |
| 6 | Deprotection, purification | Final product isolation | Not specified |
- Acidic hydrolysis (using sulfuric, hydrochloric, or phosphoric acid) is crucial for selective decarboxylation and cyclization.
- Selective reduction can be achieved with sodium borohydride or red aluminum solutions, sometimes followed by silylation and acid treatment for further deprotection.
Alternative Reductive and Protective Strategies
- Selective Reduction: Sodium borohydride is commonly used for reducing imide or dione functionalities, while triethylsilane with trifluoroacetic acid can be employed for further deprotection and reduction steps.
- Hydrogenolysis: Removal of benzyl groups is efficiently performed under hydrogen atmosphere with palladium on carbon catalyst.
Example Data Table: Synthesis and Yield Summary
| Intermediate/Product | Key Reagents & Conditions | Yield (%) |
|---|---|---|
| 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane | N-benzylpiperidone, ethyl cyanoacetate, ammonia-ethanol, 0°C, 8d | 65 |
| 9-benzyl-3,9-diaza-2,4-dioxospiro[5.5]undecane | Phosphate buffer (50%), 110°C, 30h | 64 |
| 9-benzyl-3,9-diaza-2-oxospiro[5.5]undecane | NaBH₄, ethanol, RT, 12h | 74 |
| Final deprotected spiro compound | Pd/C, H₂, 50°C, 16h | Not specified |
| Cbz-protected intermediate | Cbz-Cl, dioxane, NaOH, ice bath | 87 |
Practical Considerations and Optimization
- Reaction Monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress at each step.
- Purification: Recrystallization (commonly from methanol or ethyl acetate/hexane) and column chromatography are standard for isolating pure products.
- Solubility and Stock Solution Preparation: The compound is soluble in DMSO, and stock solutions are typically prepared at 10 mM concentration. For in vivo work, DMSO master solutions are diluted with PEG300, Tween 80, and water or corn oil, ensuring clarity at each step.
Summary Table: Stock Solution Preparation
| Desired Concentration | Amount of Compound | Volume of DMSO Needed |
|---|---|---|
| 1 mM | 1 mg | 5.88 mL |
| 5 mM | 1 mg | 1.18 mL |
| 10 mM | 1 mg | 0.59 mL |
Volumes scale proportionally for larger amounts; see reference for full table.
Chemical Reactions Analysis
Oxidation Reactions
The carbonyl group at the 2-position undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrogen peroxide | 0–5°C, pH 7–8 (aqueous medium) | 2,3-Dioxo-1,8-diaza-spiro[5.5]undecane | 68–72% |
| Sodium hypochlorite | RT, CH₂Cl₂ | Epoxide derivative (ring expansion observed) | 55% |
| Potassium permanganate | Acidic aqueous, 60°C | Carboxylic acid derivative (ring opening) | <30% |
The oxidation pathway depends on the steric hindrance of the spiro system, with hydrogen peroxide favoring selective ketone oxidation without ring disruption.
Reduction Reactions
The compound’s carbonyl group and spirocyclic structure allow selective reductions:
-
Lithium aluminum hydride (LiAlH₄):
-
Catalytic hydrogenation (H₂/Pd-C):
Alkylation and Acylation
The nitrogen atoms at positions 1 and 8 are nucleophilic sites for functionalization:
Acylation reactions show higher regioselectivity at the 1-position nitrogen due to steric shielding of the 8-position by the spiro structure .
Cyclization and Ring-Opening Reactions
The spirocyclic system participates in ring-expansion and contraction processes:
-
Thermal cyclization (180°C, toluene): Forms a fused bicyclic lactam via C–O bond cleavage (52% yield).
-
Acid-catalyzed ring opening (HCl, H₂O): Generates a linear diamine-carboxylic acid intermediate, which recyclizes under basic conditions to form larger macrocycles.
Nucleophilic Substitution
The oxygen atom in the oxa ring participates in SN2 reactions:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Ammonia | NH₃/EtOH, 70°C | 3-Amino-2-oxo-1,8-diaza-spiro[5.5]undecane | Precursor for bioactive derivatives |
| Thiophenol | K₂CO₃, DMF, 100°C | 3-Phenylthio-2-oxo-1,8-diaza-spiro[5.5]undecane | Sulfur-containing analog synthesis |
Mechanistic Insights
-
Spiro strain effects : The 5,5-spiro junction induces torsional strain, accelerating ring-opening reactions under acidic or thermal conditions.
-
Steric shielding : The 8-position nitrogen is less reactive in alkylation due to proximity to the spiro carbon .
Reaction Optimization Data
Scientific Research Applications
Bronchodilator Activity
Research indicates that derivatives of 2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane exhibit significant bronchodilator effects. For instance, studies have shown that certain analogs can inhibit bronchospasm induced by histamine or serotonin in animal models, demonstrating their potential use in treating respiratory conditions like asthma and COPD (Chronic Obstructive Pulmonary Disease) .
Analgesic Properties
The analgesic effects of this compound were evaluated using the hot plate test in mice. Results indicated that compounds derived from this compound could increase the pain threshold significantly when administered intraperitoneally, suggesting potential applications in pain management therapies .
Anti-inflammatory Effects
In addition to its analgesic properties, compounds based on this structure have been shown to possess anti-inflammatory effects. In studies involving the induction of plantar edema in rats, these compounds demonstrated a notable reduction in inflammation when administered orally over a specified duration .
Case Studies
Synthesis and Derivatives
The synthesis of this compound and its derivatives involves various chemical methods, including crystallization and the formation of salts with acids. These derivatives are essential for enhancing the pharmacological profile and therapeutic efficacy of the original compound .
Mechanism of Action
The mechanism by which 2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors, leading to specific biological responses. Understanding these mechanisms is crucial for developing applications in medicine and industry.
Comparison with Similar Compounds
1,7-Dioxaspiro[5.5]undecane Derivatives
Key Features:
- Acts as a major pheromone component in Dacus oleae (olive fruit fly) and Ceropegia dolichophylla (plant), attracting pollinators or mates .
- Exhibits high volatility and stability in the gas phase, making it suitable for ecological signaling .
Biological Activity : - (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane elicits strong electrophysiological responses in insects, suggesting receptor-specific interactions .
- Racemic mixtures of stereoisomers (e.g., 8-methyl-2-propyl derivatives) are used in bioassays to mimic natural pheromone blends .
Comparison : Unlike 2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane, these compounds lack nitrogen and ketone groups, limiting their utility in medicinal chemistry but enhancing their role in ecological systems.
2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives
Structure : Contains four oxygen atoms (2,4,8,10-tetraoxa) .
Key Features :
- Synthesized via condensation of pentaerythritol with ketones, yielding flexible spiro frameworks .
- Studied for stereochemical dynamics and axial chirality using dynamic NMR .
Applications : Primarily used in materials science due to their conformational adaptability .
Comparison : The absence of nitrogen atoms and the presence of multiple ether linkages distinguish these compounds from the target molecule, which is tailored for bioactivity.
1,5-Dioxa-9-azaspiro[5.5]undecane
Structure : Contains one nitrogen (9-aza) and two oxygen atoms (1,5-dioxa) .
Synthesis : Prepared via stereoselective reactions starting from amine precursors, yielding 64% of 8-ethoxycarbonyl-10-hexyl derivatives .
Key Features : IR spectroscopy confirms ester carbonyl (1733 cm⁻¹) and alkyl chain vibrations .
Comparison : The single nitrogen atom and ester functional group contrast with the dual nitrogen and ketone groups in 2-oxo-3-oxa-1,8-diaza derivatives, impacting solubility and receptor binding.
2-Oxo-3-oxa-1,9-diaza-spiro[5.5]undecane
Structure : Structural isomer of the target compound, with nitrogen atoms at positions 1 and 9 .
Applications : Used in research as a reference standard, with suppliers like Shanghai Yuanye Bio-Technique offering 100 mg at $4,700 .
Neuroprotective Spiro Compounds
Examples : 2-Oxa-spiro[5.5]undecane derivatives (e.g., compounds 519, 520) .
Biological Activity :
- Show neurotrophic effects in MTT and trypan blue assays, enhancing neuronal survival .
- Synthesized via Pauson–Khand reaction and nucleophilic epoxidation .
Comparison: While structurally similar, the replacement of a nitrogen with an oxygen atom (2-oxa vs.
Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane is a compound with significant biological interest due to its unique spirocyclic structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20N2O4
- Molecular Weight : 304.34 g/mol
- CAS Number : 1408074-70-3
The compound features a spiro junction between a diaza ring and an oxa ring, which contributes to its unique biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for high specificity in binding, which can modulate the activity of these target molecules.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Binding : It may act as a ligand for certain receptors, influencing physiological responses.
Pharmacological Activity
Recent studies have highlighted various pharmacological activities associated with this compound:
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use in antibiotic formulations.
Antitumor Activity
In vitro studies have reported that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study tested the compound against Staphylococcus aureus and Escherichia coli.
- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- These findings suggest its potential as a lead compound for developing new antibiotics.
-
Case Study on Antitumor Properties
- In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in significant cell death.
- Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition, receptor binding |
| Compound A | Yes | No | Unknown |
| Compound B | No | Yes | Apoptosis induction |
Q & A
Q. How can researchers mitigate toxicity risks associated with spirocyclic byproducts?
- Methodological Answer:
- Green chemistry principles : Replace toxic reagents (e.g., cyanides in nitrile-based syntheses) with biocatalysts (e.g., baker’s yeast for enantioselective reductions) .
- Waste stream analysis : Monitor for genotoxic impurities (e.g., alkylating agents) using LC-MS/MS and adhere to ICH guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
